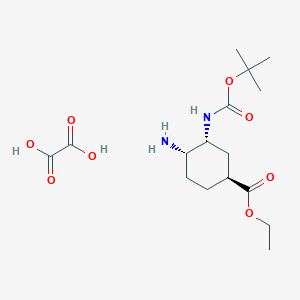
(1S,3R,4S)-Ethyl 4-amino-3-((tert-butoxycarbonyl)amino)cyclohexanecarboxylate oxalate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(1S,3R,4S)-Ethyl 4-amino-3-((tert-butoxycarbonyl)amino)cyclohexanecarboxylate oxalate, also known as this compound, is a useful research compound. Its molecular formula is C16H28N2O8 and its molecular weight is 376.4 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Activité Biologique
(1S,3R,4S)-Ethyl 4-amino-3-((tert-butoxycarbonyl)amino)cyclohexanecarboxylate oxalate, commonly referred to as Ethyl (1S,3R,4S)-Boc-amino-cyclohexanecarboxylate oxalate, is a complex organic compound with significant implications in medicinal chemistry and biological research. Its unique structural features, including an ethyl ester group and a tert-butoxycarbonyl (Boc) protecting group, contribute to its reactivity and potential biological interactions.
- Molecular Formula : C14H26N2O4 • C4H6O5
- Molecular Weight : 420.46 g/mol
- CAS Number : 480449-84-1
The compound's structure can be represented as follows:
Biological Activity Overview
The biological activities of this compound are primarily attributed to its amino groups and the cyclohexane framework. These components facilitate various interactions with biological targets, influencing processes such as:
- Neurotransmission : The amino group is pivotal for neurotransmitter activity, potentially impacting synaptic transmission.
- Antimicrobial Properties : The compound may exhibit antimicrobial effects due to its structural similarities with known antimicrobial agents.
- Oxalate Interaction : As a salt form of oxalic acid, it may influence oxalate metabolism and related pathologies.
Research indicates that compounds similar to this compound can modulate oxidative stress pathways and influence cellular bioenergetics. For example:
- Oxidative Stress : Studies show that exposure to oxalates can lead to oxidative stress in renal cells, affecting mitochondrial function and increasing reactive oxygen species (ROS) production .
- Inflammatory Response : The compound may activate inflammatory pathways through modulation of cytokine secretion and immune cell differentiation .
Case Study 1: Oxalate-Induced Kidney Injury
A study demonstrated that exposure to potassium oxalate in renal proximal tubular cells resulted in increased oxidative stress markers and mitochondrial dysfunction. This suggests that compounds like (1S,3R,4S)-Ethyl 4-amino-3-((tert-butoxycarbonyl)amino)cyclohexanecarboxylate may play a role in modulating these effects through their structural properties .
Case Study 2: Antimicrobial Activity
Research into the antimicrobial properties of structurally similar compounds indicates potential efficacy against various bacterial strains. The presence of the amino group enhances interaction with bacterial cell membranes, leading to increased permeability and cell death.
Data Table: Comparison of Biological Activities
| Compound Name | Structural Features | Biological Activity | Unique Aspects |
|---|---|---|---|
| (1S,3R,4S)-Ethyl 4-amino-3-Boc-amino-cyclohexanecarboxylate | Ethyl ester, Amino groups | Neurotransmitter activity | Cyclohexane framework |
| N-Boc-L-valine | tert-butoxycarbonyl protection | Amino acid derivative | Used in peptide synthesis |
| Ethyl 2-amino-3-methylbutanoate | Ethyl ester and amino groups | Antimicrobial properties | Aliphatic structure |
Propriétés
IUPAC Name |
ethyl (1S,3R,4S)-4-amino-3-[(2-methylpropan-2-yl)oxycarbonylamino]cyclohexane-1-carboxylate;oxalic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H26N2O4.C2H2O4/c1-5-19-12(17)9-6-7-10(15)11(8-9)16-13(18)20-14(2,3)4;3-1(4)2(5)6/h9-11H,5-8,15H2,1-4H3,(H,16,18);(H,3,4)(H,5,6)/t9-,10-,11+;/m0./s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XOOSYRSTVVOEEP-PBDVDRNWSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1CCC(C(C1)NC(=O)OC(C)(C)C)N.C(=O)(C(=O)O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)[C@H]1CC[C@@H]([C@@H](C1)NC(=O)OC(C)(C)C)N.C(=O)(C(=O)O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H28N2O8 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
376.40 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.













